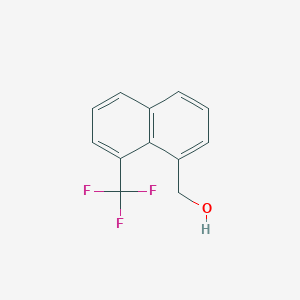![molecular formula C11H10N4O2 B11879157 5,6-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione CAS No. 90042-26-5](/img/structure/B11879157.png)
5,6-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dimethyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione is a heterocyclic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The unique structure of this compound, which includes a triazole ring fused to a quinoxaline moiety, contributes to its wide range of applications in medicinal chemistry and drug design .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
化学反応の分析
Types of Reactions: 5,6-Dimethyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the parent compound .
科学的研究の応用
5,6-Dimethyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored as a potential anticancer agent due to its ability to intercalate DNA and inhibit cell proliferation
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5,6-Dimethyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione involves its interaction with DNA. The compound intercalates into the DNA helix, disrupting the normal function of the DNA and inhibiting the replication and transcription processes . This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The molecular targets include DNA and various enzymes involved in DNA replication and repair .
類似化合物との比較
[1,2,4]Triazolo[4,3-a]quinoxaline: Shares a similar core structure but may have different substituents.
[1,2,4]Triazolo[4,3-a]quinoxaline-1-thiol: Contains a thiol group, which can enhance its biological activity.
Pyrimido-quinoxaline: An isostere with similar biological properties.
Uniqueness: 5,6-Dimethyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity . Its ability to intercalate DNA and inhibit cell proliferation makes it a promising candidate for anticancer drug development .
特性
CAS番号 |
90042-26-5 |
|---|---|
分子式 |
C11H10N4O2 |
分子量 |
230.22 g/mol |
IUPAC名 |
5,6-dimethyl-2H-[1,2,4]triazolo[4,3-a]quinoxaline-1,4-dione |
InChI |
InChI=1S/C11H10N4O2/c1-6-4-3-5-7-8(6)14(2)10(16)9-12-13-11(17)15(7)9/h3-5H,1-2H3,(H,13,17) |
InChIキー |
XVBNZFCOYSMFCV-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)N3C(=NNC3=O)C(=O)N2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


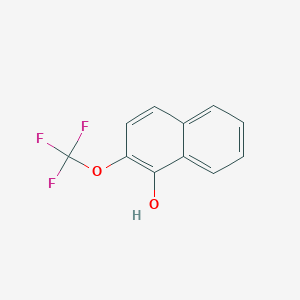
![2-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one](/img/structure/B11879086.png)
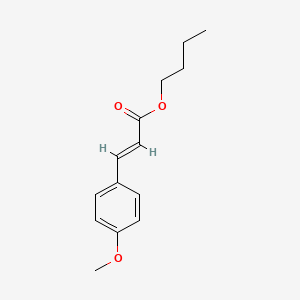

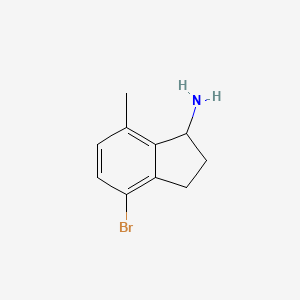

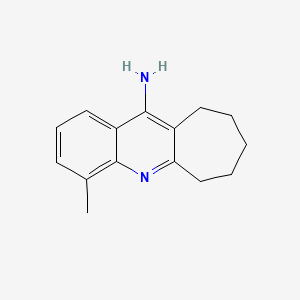
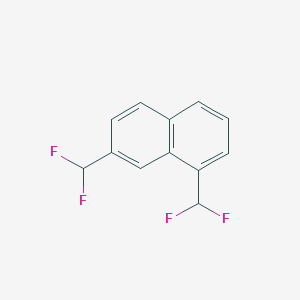


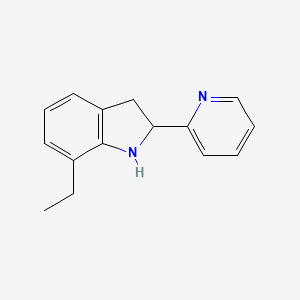
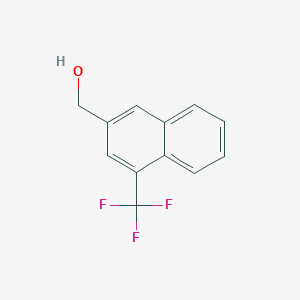
![6-Chloro-[2,4'-bipyridine]-5-carboxylic acid](/img/structure/B11879153.png)
